(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a pyridinyl methanamine moiety. It is used in various scientific research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of (3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine involves several steps. One common method includes the reaction of 3-tert-butoxy-5-cyclopropoxypyridine with methanamine under controlled conditions. The reaction typically requires a solvent such as methanol and a drying agent like magnesium sulfate to ensure the purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.
Analyse Chemischer Reaktionen
(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Wissenschaftliche Forschungsanwendungen
(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activities.
Pyridinium salts: These salts share structural similarities and are used in various applications, including as intermediates in organic synthesis and as bioactive molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Eigenschaften
Molekularformel |
C13H20N2O2 |
---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
[5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12-6-10(16-9-4-5-9)8-15-11(12)7-14/h6,8-9H,4-5,7,14H2,1-3H3 |
InChI-Schlüssel |
PSIQTINVSVFWAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.